N-[4'-(2H-1,3-BENZODIOXOLE-5-AMIDO)-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Overview
Description
N-[4’-(2H-1,3-BENZODIOXOLE-5-AMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound featuring multiple benzodioxole and biphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-(2H-1,3-BENZODIOXOLE-5-AMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole derivatives and biphenyl compounds. Key steps in the synthesis may involve:
Amidation: Formation of the amide bond between the benzodioxole and biphenyl derivatives.
Methoxylation: Introduction of methoxy groups on the biphenyl ring.
Coupling Reactions: Use of coupling agents such as EDCI or DCC to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4’-(2H-1,3-BENZODIOXOLE-5-AMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4’-(2H-1,3-BENZODIOXOLE-5-AMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[4’-(2H-1,3-BENZODIOXOLE-5-AMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural motifs.
Biphenyl Derivatives: Compounds with biphenyl structures but different functional groups.
Methylenedioxybenzene: Another compound with a methylenedioxy group.
Uniqueness
N-[4’-(2H-1,3-BENZODIOXOLE-5-AMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of multiple functional groups and complex structure. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct properties compared to simpler analogs.
Properties
IUPAC Name |
N-[4-[4-(1,3-benzodioxole-5-carbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O8/c1-35-25-11-17(3-7-21(25)31-29(33)19-5-9-23-27(13-19)39-15-37-23)18-4-8-22(26(12-18)36-2)32-30(34)20-6-10-24-28(14-20)40-16-38-24/h3-14H,15-16H2,1-2H3,(H,31,33)(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQOCAZKDZVRDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)OC)NC(=O)C5=CC6=C(C=C5)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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